![molecular formula C18H23N5O2 B11832381 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,8-Diazabicyclo[321]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a diazabicyclo octane moiety and a methoxymethoxy phenyl group attached to a pyridazin-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Diazabicyclo Octane Core: This can be achieved through enantioselective construction methods, which are crucial for ensuring the correct stereochemistry of the compound.
Attachment of the Methoxymethoxy Phenyl Group:
Formation of the Pyridazin-3-amine Core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is being explored as a potential inhibitor for KRAS G12D mutant oncoproteins, which are implicated in various cancers
Biological Studies: Its unique structure makes it a valuable tool for studying biochemical pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism by which 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, as a KRAS G12D inhibitor, it binds to the mutant KRAS protein, preventing its interaction with downstream signaling molecules and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: These compounds share the diazabicyclo octane core and are also used as KRAS inhibitors.
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-7-naphthalene-pyrido[4,3-d]pyrimidine derivatives: These derivatives are structurally similar and have applications in cancer treatment.
Uniqueness
What sets 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit KRAS G12D mutants makes it a promising candidate for targeted cancer therapies.
Properties
Molecular Formula |
C18H23N5O2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-6-[2-(methoxymethoxy)phenyl]pyridazin-3-amine |
InChI |
InChI=1S/C18H23N5O2/c1-24-11-25-17-5-3-2-4-14(17)15-8-16(18(19)22-21-15)23-9-12-6-7-13(10-23)20-12/h2-5,8,12-13,20H,6-7,9-11H2,1H3,(H2,19,22) |
InChI Key |
DTCMJGGEEDOVSB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1C2=NN=C(C(=C2)N3CC4CCC(C3)N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


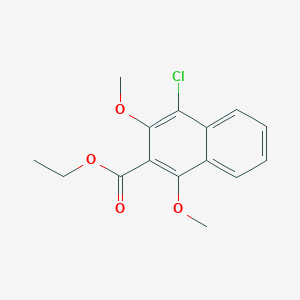
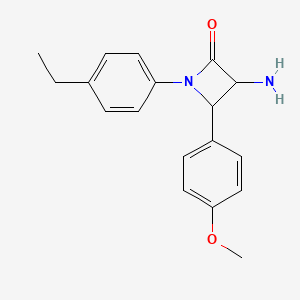
![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)
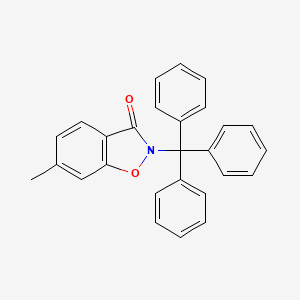
![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)
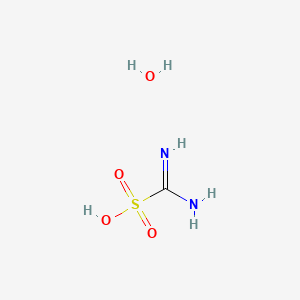
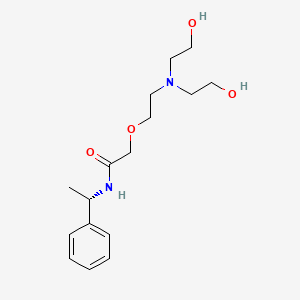
![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)

![Butanoic acid, 4-iodo-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-, ethyl ester, (2S)-](/img/structure/B11832379.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
